methanone CAS No. 1114872-43-3](/img/structure/B2473015.png)

[4-(1,3-benzodioxol-5-yl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](2,4-dimethylphenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

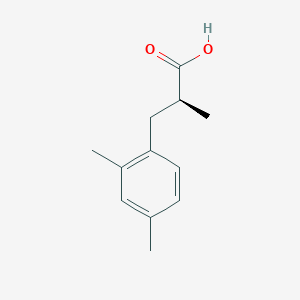

This compound is a complex organic molecule that contains several functional groups and rings, including a benzodioxol group, a benzothiazin group, and a dimethylphenyl group . It’s likely that this compound belongs to the class of organic compounds known as phenylimidazoles . These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy could be used to analyze its structure.Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its molecular weight, solubility, melting point, and boiling point, would be determined by its molecular structure .Scientific Research Applications

Synthesis and Structural Analysis

Research on compounds containing boric acid ester intermediates with benzene rings, such as methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, demonstrates the importance of structural analysis in understanding chemical properties. The synthesis involves multi-step reactions, and the structures are confirmed by FTIR, NMR spectroscopy, and X-ray diffraction. Density Functional Theory (DFT) calculations further elucidate the molecular structures, optimizing them to be consistent with crystal structures determined by X-ray diffraction. Such studies highlight the role of conformational analysis in predicting the behavior of complex organic compounds (Huang et al., 2021).

Molecular Docking and Biological Interactions

Another area of application is in the study of novel Schiff base ligands and their metal complexes, which are synthesized and characterized for their potential biological activities. Such compounds undergo molecular docking studies to evaluate their binding affinities towards specific biological targets, indicating the relevance of these chemicals in drug design and pharmaceutical research (Guhathakurta et al., 2017).

Antioxidant Properties

Compounds with multiple phenolic rings and hydroxyl groups, synthesized through reactions like bromination and demethylation, have been evaluated for their in vitro antioxidant activities. These activities are assessed through various assays, comparing the antioxidant power of synthesized compounds to standard antioxidants. Such research indicates the potential health benefits and therapeutic applications of these compounds due to their antioxidant properties (Çetinkaya et al., 2012).

Electro-organic Synthesis

Electrochemical studies on similar organic compounds, focusing on their oxidation processes in methanol, underscore the significance of electro-organic synthesis methods. These methods enable the efficient production of compounds with specific functionalities, illustrating the utility of electrochemistry in organic synthesis (Nematollahi & Golabi, 1996).

Mechanism of Action

Safety and Hazards

Properties

IUPAC Name |

[4-(1,3-benzodioxol-5-yl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(2,4-dimethylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18FNO5S/c1-14-3-6-18(15(2)9-14)24(27)23-12-26(17-5-7-20-21(11-17)31-13-30-20)19-10-16(25)4-8-22(19)32(23,28)29/h3-12H,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGZMGNOARFGFSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC5=C(C=C4)OCO5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18FNO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-Fluoroethyl)-3-[(3-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-4-amine](/img/structure/B2472937.png)

![2,4-difluoro-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2472939.png)

![2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2472943.png)

![Propyl 2-amino-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate](/img/structure/B2472947.png)

![2-[(1H-1,3-benzimidazol-2-ylmethyl)sulfanyl]-6-(2,5-dimethoxyphenyl)-4-(trifluoromethyl)nicotinonitrile](/img/structure/B2472954.png)

![3-bromo-N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide](/img/structure/B2472955.png)